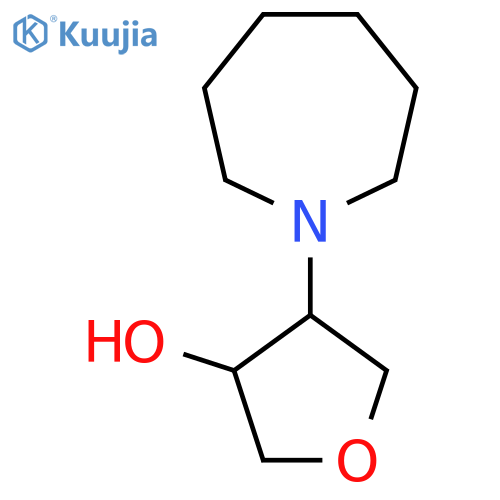Cas no 10296-00-1 (4-(azepan-1-yl)oxolan-3-ol)

4-(azepan-1-yl)oxolan-3-ol structure
商品名:4-(azepan-1-yl)oxolan-3-ol
4-(azepan-1-yl)oxolan-3-ol 化学的及び物理的性質
名前と識別子
-
- 4-(azepan-1-yl)oxolan-3-ol
- 10296-00-1
- F6545-3352
- AKOS032844587
-
- インチ: 1S/C10H19NO2/c12-10-8-13-7-9(10)11-5-3-1-2-4-6-11/h9-10,12H,1-8H2
- InChIKey: GXAQJGZTWWCAFC-UHFFFAOYSA-N
- ほほえんだ: O1CC(C(C1)N1CCCCCC1)O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 32.7Ų
4-(azepan-1-yl)oxolan-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6545-3352-25mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 25mg |
$163.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-40mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 40mg |
$210.0 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-2μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-5μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-10μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-4mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-15mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 15mg |
$133.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-1mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-30mg |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 30mg |
$178.5 | 2023-09-08 | ||
| Life Chemicals | F6545-3352-20μmol |
4-(azepan-1-yl)oxolan-3-ol |
10296-00-1 | 20μmol |
$118.5 | 2023-09-08 |
4-(azepan-1-yl)oxolan-3-ol 関連文献
-
Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909
-
Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
10296-00-1 (4-(azepan-1-yl)oxolan-3-ol) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
